
N-cis-p-Coumaroyltyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cis-p-Coumaroyltyrosine: is an organic compound that belongs to the class of phenolic amino acid derivatives. The compound has a molecular formula of C18H17NO5 and a molecular weight of 327.336 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cis-p-Coumaroyltyrosine typically involves the coupling of p-coumaric acid with tyrosine. This reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: This could include using more efficient catalysts, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product .
化学反应分析
Types of Reactions: N-cis-p-Coumaroyltyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the coumaroyl moiety can be reduced to form dihydrocoumaroyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumaroyltyrosine.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
N-cis-p-Coumaroyltyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phenolic amino acid derivatives and their reactivity.
Biology: It has been investigated for its potential anti-inflammatory and antioxidant properties.
作用机制
The mechanism of action of N-cis-p-Coumaroyltyrosine involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as decrease the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18) . These effects are mediated through the modulation of signaling pathways involved in inflammation and oxidative stress .
相似化合物的比较
N-cis-p-Coumaroyltyrosine can be compared with other similar compounds such as:
- N-trans-p-Coumaroyltyrosine
- N-trans-feruloyl-4’-O-methyl dopamine
- N-trans-feruloyl-3’,4’-dihydroxyphenylethylamine
- Lyciumide A
Uniqueness: this compound is unique due to its specific cis configuration, which can influence its biological activity and reactivity compared to its trans counterparts . This configuration can result in different binding affinities and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5-/t16-/m0/s1 |
InChI 键 |
LEEDEKWKJVUWGA-AVFOEOQDSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC=C(C=C2)O)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


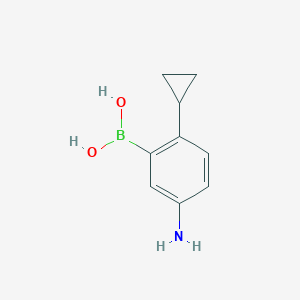
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
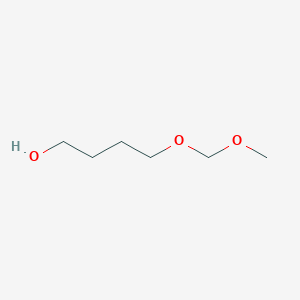
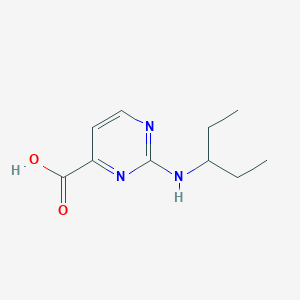
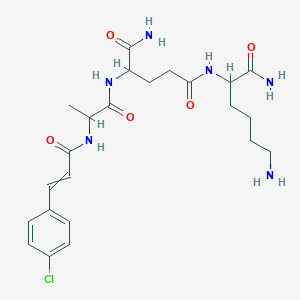
![7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B14084551.png)
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)

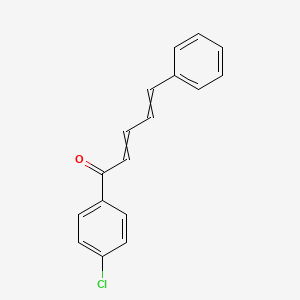
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)

